molecular formula C25H34O4 B611640 Variabilin CAS No. 51847-87-1

Variabilin

Cat. No.: B611640
CAS No.: 51847-87-1
M. Wt: 398.543
InChI Key: HPVSJNGZYYDDMU-FECKPXKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Variabilin is a marine-derived furanosesterterpene compound isolated from sponges of the family Irciniidae. It is known for its potent biological activities, including anti-inflammatory and anticancer properties. This compound has been identified as a dual inhibitor of human secretory and cytosolic phospholipase A2, making it a significant compound in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Variabilin is primarily isolated from marine sponges, particularly from the genus Ircinia. The extraction process involves solvent extraction followed by chromatographic purification. The structural assignment of this compound is established using standard 1D and 2D nuclear magnetic resonance (NMR) experiments .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions

Variabilin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution reagents: Halogens and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.

Scientific Research Applications

Variabilin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibitory action on both secretory and cytosolic phospholipase A2, which is not commonly observed in other similar compounds. This dual inhibition makes it a valuable compound for therapeutic research, particularly in the development of anti-inflammatory and anticancer drugs .

Biological Activity

Variabilin, a natural product derived from marine organisms, particularly sponges of the genus Ircinia and Sarcotragus, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and encapsulation strategies that enhance its stability and efficacy.

Chemical Structure and Properties

This compound is characterized by a spirotetronate structure, which contributes to its unique biological properties. Its chemical formula includes a complex arrangement that allows for interactions with various biological targets. The structural elucidation has been achieved through techniques such as 1D and 2D NMR spectroscopy, confirming its identity and stability under specific conditions .

Anti-Cancer Effects

This compound exhibits moderate anti-cancer activity against several solid tumor cell lines. Research indicates that this compound induces apoptosis in cancer cells, although it shows a general lack of selectivity among different cancer types. The following table summarizes the cytotoxic activity of this compound against various cell lines:

Cell LineIC50 (μM)Apoptosis Induction (%)
PC-3 (Prostate)87.74 (this compound)
8.94 (Var-SLN)
59% (Var-SLN)
29% (this compound)
MCF-7 (Breast)34.8 (this compound)
38.1 (Var-SLN)
48% (Var-SLN)
29% (this compound)
HT-29 (Colon)>10047% (Var-SLN)
38% (this compound)
MCF-12A (Normal Breast)>100N/A

The data indicates that encapsulation of this compound into solid lipid nanoparticles (SLNs) significantly enhances its stability and cytotoxic activity. For instance, the IC50 value for the prostate cancer cell line PC-3 decreased from 87.74 μM to 8.94 μM when this compound was encapsulated in SLNs .

The mechanism by which this compound induces apoptosis involves several pathways:

  • Mitochondrial Pathway : this compound triggers mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases.
  • Cell Cycle Arrest : this compound has been shown to affect cell cycle progression, causing G2/M phase arrest in certain cancer cell lines.
  • Reactive Oxygen Species (ROS) : The compound increases ROS production, which contributes to oxidative stress and apoptosis in cancer cells .

Encapsulation in Solid Lipid Nanoparticles

Encapsulation of this compound in SLNs has emerged as a promising strategy to enhance its therapeutic potential. This approach not only improves the stability of this compound but also facilitates targeted delivery to tumor sites. Key findings include:

  • Increased Stability : this compound's stability is markedly improved when encapsulated in SLNs, as evidenced by NMR studies showing consistent spectral profiles over time .
  • Enhanced Cytotoxicity : The SLN formulation demonstrates significantly lower IC50 values compared to free this compound, indicating enhanced cytotoxic effects against specific cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on three solid tumor cell lines—PC-3, MCF-7, and HT-29—demonstrating its potential as an anti-cancer agent through apoptosis induction .
  • Encapsulation Study : Research on SLNs revealed that encapsulating this compound improved both its stability and anti-cancer efficacy, making it a viable candidate for further drug development .
  • Neurogenic Effects : Other studies have suggested that this compound promotes differentiation in neural stem cells, indicating potential applications beyond oncology .

Properties

IUPAC Name

(5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVSJNGZYYDDMU-FECKPXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51847-87-1
Record name Variabilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.